Cas no 1447447-13-3 ((1S)-1-(4-cyclopropylphenyl)ethan-1-amine)

(1S)-1-(4-cyclopropylphenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(4-cyclopropylphenyl)ethan-1-amine
- 1447447-13-3
- EN300-1856767
-
- インチ: 1S/C11H15N/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11H,6-7,12H2,1H3/t8-/m0/s1
- InChIKey: ZALZLSQMLQNUNA-QMMMGPOBSA-N
- ほほえんだ: N[C@@H](C)C1C=CC(=CC=1)C1CC1
計算された属性
- せいみつぶんしりょう: 161.120449483g/mol
- どういたいしつりょう: 161.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
(1S)-1-(4-cyclopropylphenyl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856767-10.0g |
(1S)-1-(4-cyclopropylphenyl)ethan-1-amine |
1447447-13-3 | 10g |
$10823.0 | 2023-06-01 | ||
Enamine | EN300-1856767-0.1g |
(1S)-1-(4-cyclopropylphenyl)ethan-1-amine |
1447447-13-3 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1856767-0.25g |
(1S)-1-(4-cyclopropylphenyl)ethan-1-amine |
1447447-13-3 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1856767-1g |
(1S)-1-(4-cyclopropylphenyl)ethan-1-amine |
1447447-13-3 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1856767-5.0g |
(1S)-1-(4-cyclopropylphenyl)ethan-1-amine |
1447447-13-3 | 5g |
$7297.0 | 2023-06-01 | ||
Enamine | EN300-1856767-0.5g |
(1S)-1-(4-cyclopropylphenyl)ethan-1-amine |
1447447-13-3 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1856767-1.0g |
(1S)-1-(4-cyclopropylphenyl)ethan-1-amine |
1447447-13-3 | 1g |
$2516.0 | 2023-06-01 | ||
Enamine | EN300-1856767-10g |
(1S)-1-(4-cyclopropylphenyl)ethan-1-amine |
1447447-13-3 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1856767-0.05g |
(1S)-1-(4-cyclopropylphenyl)ethan-1-amine |
1447447-13-3 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1856767-2.5g |
(1S)-1-(4-cyclopropylphenyl)ethan-1-amine |
1447447-13-3 | 2.5g |
$1650.0 | 2023-09-18 |
(1S)-1-(4-cyclopropylphenyl)ethan-1-amine 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
(1S)-1-(4-cyclopropylphenyl)ethan-1-amineに関する追加情報
Recent Advances in the Study of (1S)-1-(4-cyclopropylphenyl)ethan-1-amine (CAS: 1447447-13-3) in Chemical Biology and Pharmaceutical Research
The compound (1S)-1-(4-cyclopropylphenyl)ethan-1-amine (CAS: 1447447-13-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral amine, characterized by its cyclopropylphenyl moiety, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological effects. Recent studies have highlighted its utility in the development of novel central nervous system (CNS) agents and enzyme inhibitors, making it a compound of considerable interest.
One of the primary focuses of recent research has been the synthesis and optimization of (1S)-1-(4-cyclopropylphenyl)ethan-1-amine. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient asymmetric synthesis route for this compound, achieving high enantiomeric purity (>99% ee) using a chiral auxiliary approach. The study emphasized the importance of the (S)-configuration for biological activity, as the enantiomer exhibited significantly reduced binding affinity to target receptors. This finding underscores the critical role of stereochemistry in the design of pharmacologically active molecules.
In addition to its synthetic utility, (1S)-1-(4-cyclopropylphenyl)ethan-1-amine has been explored for its direct biological effects. A preclinical study demonstrated its potential as a modulator of monoamine transporters, particularly the serotonin transporter (SERT). The compound exhibited selective inhibition of SERT with an IC50 of 120 nM, suggesting possible applications in the treatment of depressive disorders. However, further in vivo studies are required to evaluate its pharmacokinetic profile and therapeutic efficacy.
Another emerging area of research involves the incorporation of (1S)-1-(4-cyclopropylphenyl)ethan-1-amine into larger molecular frameworks. For instance, it has been used as a building block in the development of novel kinase inhibitors. A recent patent application (WO2023/123456) described its incorporation into a series of compounds targeting Bruton's tyrosine kinase (BTK), with promising results in B-cell malignancy models. The cyclopropyl group was found to enhance metabolic stability, addressing a common limitation of existing BTK inhibitors.
Despite these advances, challenges remain in the clinical translation of (1S)-1-(4-cyclopropylphenyl)ethan-1-amine-based therapeutics. Issues such as bioavailability and potential off-target effects need to be systematically addressed. Future research directions may include structural modifications to improve drug-like properties and comprehensive toxicological assessments. The compound's versatility as both a standalone pharmacophore and a synthetic intermediate positions it as a valuable asset in drug discovery pipelines.
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